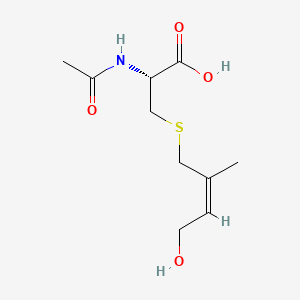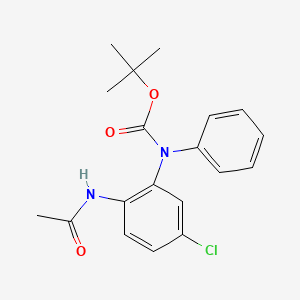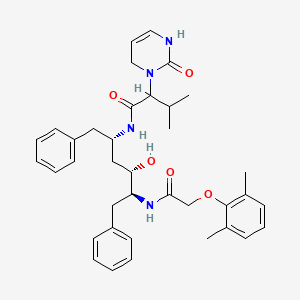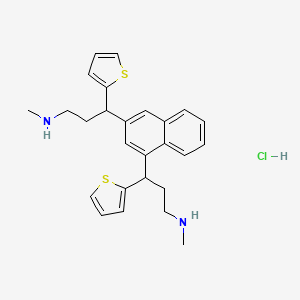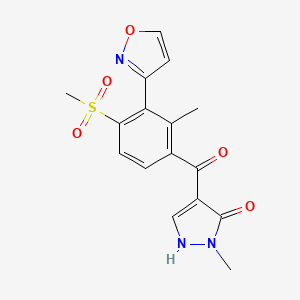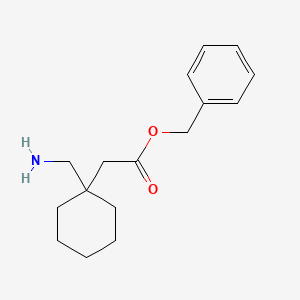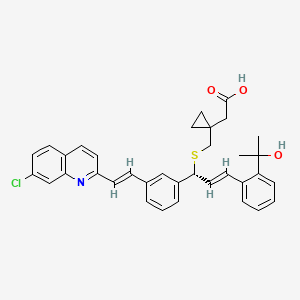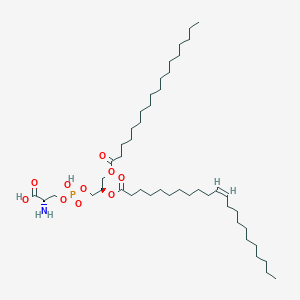
1-octadecanoyl-2-(11Z-docosenoyl)-glycero-3-phosphoserine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“O-((®-2-(((Z)-Docos-11-enoyl)oxy)-3-(stearoyloxy)propoxy)(hydroxy)phosphoryl)-L-serine” is a complex phospholipid derivative. Phospholipids are essential components of cell membranes and play a crucial role in various biological processes. This compound is characterized by its unique structure, which includes a long-chain fatty acid, a glycerol backbone, and a serine head group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “O-((®-2-(((Z)-Docos-11-enoyl)oxy)-3-(stearoyloxy)propoxy)(hydroxy)phosphoryl)-L-serine” typically involves the following steps:
Esterification: The long-chain fatty acids (docos-11-enoic acid and stearic acid) are esterified with glycerol to form the intermediate compounds.
Phosphorylation: The intermediate compounds are then phosphorylated using a suitable phosphorylating agent, such as phosphorus oxychloride.
Coupling with L-serine: The phosphorylated intermediate is coupled with L-serine under specific reaction conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and phosphorylation processes, followed by purification techniques such as chromatography to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the unsaturated fatty acid chain.
Reduction: Reduction reactions can occur at the phosphoryl group or the unsaturated fatty acid chain.
Substitution: Substitution reactions may involve the replacement of the serine head group or the fatty acid chains.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various nucleophiles, such as amines or alcohols.
Major Products
Oxidation Products: Epoxides, hydroxylated derivatives.
Reduction Products: Saturated fatty acid derivatives.
Substitution Products: Modified phospholipids with different head groups or fatty acid chains.
Wissenschaftliche Forschungsanwendungen
Chemistry
Membrane Studies: Used as a model compound to study membrane dynamics and interactions.
Lipidomics: Analyzed in lipidomics studies to understand lipid composition and function.
Biology
Cell Signaling: Investigated for its role in cell signaling pathways.
Membrane Proteins: Studied for its interactions with membrane proteins.
Medicine
Drug Delivery: Explored as a component in liposomal drug delivery systems.
Therapeutics: Potential therapeutic applications in treating lipid-related disorders.
Industry
Cosmetics: Used in formulations for skin care products.
Food Industry: Employed as an emulsifier in food products.
Wirkmechanismus
The mechanism of action of “O-((®-2-(((Z)-Docos-11-enoyl)oxy)-3-(stearoyloxy)propoxy)(hydroxy)phosphoryl)-L-serine” involves its interaction with cell membranes. The compound integrates into the lipid bilayer, affecting membrane fluidity and permeability. It may also interact with specific membrane proteins, influencing signaling pathways and cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phosphatidylserine: A common phospholipid with a serine head group.
Phosphatidylcholine: A phospholipid with a choline head group.
Phosphatidylethanolamine: A phospholipid with an ethanolamine head group.
Uniqueness
“O-((®-2-(((Z)-Docos-11-enoyl)oxy)-3-(stearoyloxy)propoxy)(hydroxy)phosphoryl)-L-serine” is unique due to its specific combination of long-chain fatty acids and the presence of a serine head group. This unique structure may confer distinct biophysical properties and biological activities compared to other phospholipids.
Eigenschaften
Molekularformel |
C46H88NO10P |
|---|---|
Molekulargewicht |
846.2 g/mol |
IUPAC-Name |
(2S)-2-amino-3-[[(2R)-2-[(Z)-docos-11-enoyl]oxy-3-octadecanoyloxypropoxy]-hydroxyphosphoryl]oxypropanoic acid |
InChI |
InChI=1S/C46H88NO10P/c1-3-5-7-9-11-13-15-17-19-20-21-22-24-26-28-30-32-34-36-38-45(49)57-42(40-55-58(52,53)56-41-43(47)46(50)51)39-54-44(48)37-35-33-31-29-27-25-23-18-16-14-12-10-8-6-4-2/h20-21,42-43H,3-19,22-41,47H2,1-2H3,(H,50,51)(H,52,53)/b21-20-/t42-,43+/m1/s1 |
InChI-Schlüssel |
CINDYKHVKZDXKS-WYAZBJGBSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@@H](C(=O)O)N)OC(=O)CCCCCCCCC/C=C\CCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCCCCCC=CCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[(2R,3S,4S,5R,6R)-5-(carboxymethoxy)-3,4,6-trihydroxyoxan-2-yl]methoxy]acetic acid](/img/structure/B13848148.png)




